Cas no 2445793-51-9 (1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate)

1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate structure
2445793-51-9 structure
Product name:1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
CAS No:2445793-51-9
MF:C13H22BrNO4
MW:336.222083568573
MDL:MFCD32692650
CID:5679707
PubChem ID:155821555

1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
    • 1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
    • EN300-26678549
    • 2445793-51-9
    • MDL: MFCD32692650
    • Inchi: 1S/C13H22BrNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3
    • InChI Key: QRCVXWHJJDFHKW-UHFFFAOYSA-N
    • SMILES: BrCC1(C(=O)OC)CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 335.07322g/mol
  • Monoisotopic Mass: 335.07322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 2

1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26678549-0.1g
1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95.0%
0.1g
$317.0 2025-03-20
Enamine
EN300-26678549-1g
1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
1g
$914.0 2023-09-12
Enamine
EN300-26678549-10g
1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
10g
$3929.0 2023-09-12
Aaron
AR028VPG-250mg
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
250mg
$647.00 2025-02-17
1PlusChem
1P028VH4-250mg
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
250mg
$621.00 2024-05-21
1PlusChem
1P028VH4-10g
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
10g
$4919.00 2024-05-21
Aaron
AR028VPG-10g
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
10g
$5428.00 2023-12-15
1PlusChem
1P028VH4-50mg
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
50mg
$315.00 2024-05-21
1PlusChem
1P028VH4-5g
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
5g
$3338.00 2024-05-21
Aaron
AR028VPG-2.5g
1-tert-butyl4-methyl4-(bromomethyl)piperidine-1,4-dicarboxylate
2445793-51-9 95%
2.5g
$2488.00 2025-02-17

Additional information on 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate

Recent Advances in the Application of 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate (CAS: 2445793-51-9) in Chemical Biology and Pharmaceutical Research

The compound 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate (CAS: 2445793-51-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This piperidine derivative, characterized by its bromomethyl and dicarboxylate functional groups, serves as a crucial building block in the development of novel drug candidates, particularly in the areas of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have highlighted its role in facilitating efficient synthetic routes for complex pharmacophores, underscoring its importance in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The researchers utilized this compound as a pivotal intermediate to introduce the piperidine scaffold, which is essential for the desired pharmacological activity. The bromomethyl group allowed for further functionalization through nucleophilic substitution reactions, enabling the creation of a diverse library of analogs with varying biological activities. This approach led to the identification of several lead compounds with improved selectivity and reduced off-target effects compared to existing therapeutics.

In parallel research, scientists have explored the application of this compound in the development of protease inhibitors. A recent patent application (WO2023056789) describes its use in constructing novel cysteine protease inhibitors with potential applications in treating parasitic infections. The structural flexibility provided by the dicarboxylate groups and the reactive bromomethyl moiety facilitates the creation of conformationally constrained inhibitors that exhibit enhanced binding affinity and metabolic stability. These findings suggest that 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate may play a crucial role in addressing the growing need for new antiparasitic agents.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification processes for this compound. A 2024 publication in Organic Process Research & Development reported an improved synthetic protocol that increases yield while reducing the formation of byproducts. The modified procedure employs a novel catalytic system that enhances the selectivity of the bromination step, resulting in higher purity of the final product. This development is particularly significant for scaling up production to meet the growing demand from pharmaceutical researchers and manufacturers.

Looking forward, the unique structural features of 1-tert-butyl 4-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into targeted drug delivery systems and its use as a scaffold for developing covalent inhibitors. As the understanding of its reactivity and applications expands, this compound is poised to remain a valuable tool in the medicinal chemist's repertoire, contributing to the development of next-generation therapeutics for various challenging diseases.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd